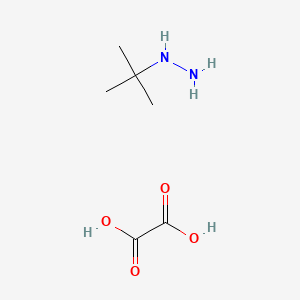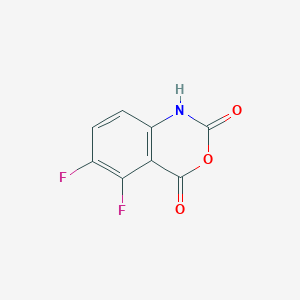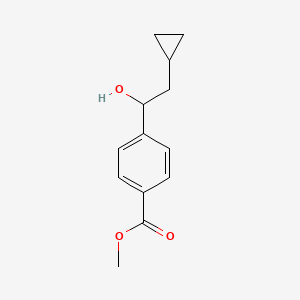![molecular formula C20H26N2O B8704214 (1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol CAS No. 220364-89-6](/img/structure/B8704214.png)
(1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol is a chemical compound with the molecular formula C20H26N2O. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. The compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms and a hydroxymethyl group at the sixth position of the diazepane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol typically involves the reaction of 1,4-dibenzyl-1,4-diazepane with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted diazepane derivatives.
Aplicaciones Científicas De Investigación
(1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1-Benzyl-1,4-diazepan-6-yl)methanol: Similar structure but with only one benzyl group.
(1,4-Dibenzyl-1,4-diazepan-5-yl)methanol: Similar structure but with the hydroxymethyl group at the fifth position.
Uniqueness
(1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
220364-89-6 |
|---|---|
Fórmula molecular |
C20H26N2O |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(1,4-dibenzyl-1,4-diazepan-6-yl)methanol |
InChI |
InChI=1S/C20H26N2O/c23-17-20-15-21(13-18-7-3-1-4-8-18)11-12-22(16-20)14-19-9-5-2-6-10-19/h1-10,20,23H,11-17H2 |
Clave InChI |
FAJPYLKQFGMWPX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(CN1CC2=CC=CC=C2)CO)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


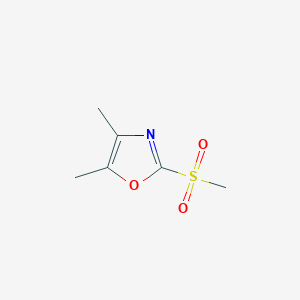
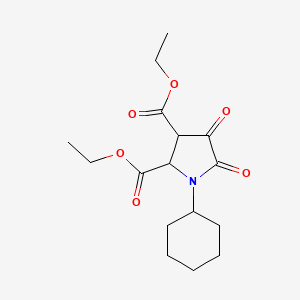
![{2-Amino-4-[(tert-butoxy)carbonyl]phenyl}boronic acid](/img/structure/B8704146.png)
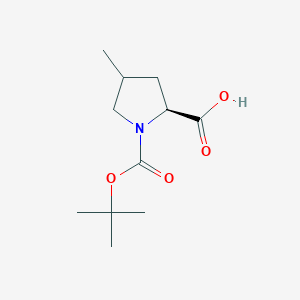
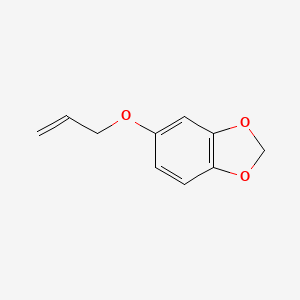
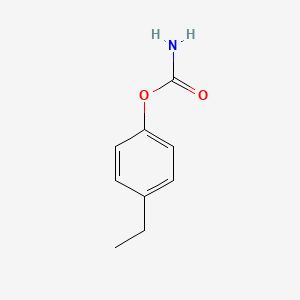
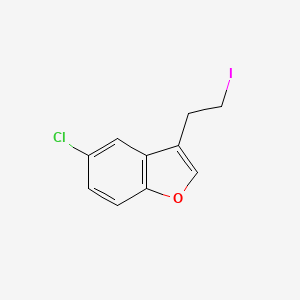
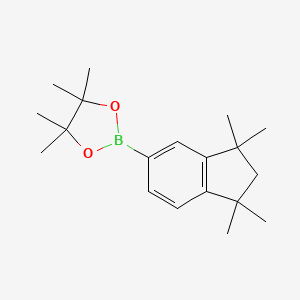
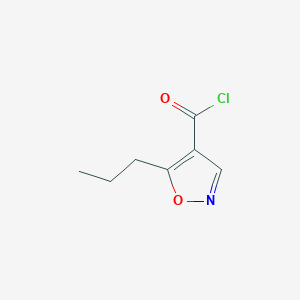
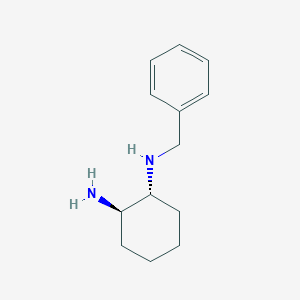
![4,7,8,9,12-pentazatricyclo[6.4.0.02,6]dodeca-1,6,9,11-tetraene](/img/structure/B8704217.png)
